A Technical Guide to the Physicochemical Properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one
A Technical Guide to the Physicochemical Properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one
Preamble: The Imperative of Foundational Knowledge
In the landscape of chemical research and pharmaceutical development, a molecule's identity is defined not merely by its structure, but by its physical and chemical behavior. These characteristics—its physicochemical properties—are the fundamental determinants of its utility, governing everything from reaction kinetics and purification strategies to its ultimate biological fate in drug formulation. The compound 4-Methyl-1-(propan-2-yloxy)pentan-3-one, a molecule featuring both a ketone carbonyl and an ether linkage, presents a unique profile. While not extensively characterized in public literature, its structural motifs are common, making a thorough understanding of its properties essential for its application in synthesis, as a solvent, or as a scaffold in drug discovery.
This guide provides a comprehensive analysis of the anticipated physicochemical properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. In the absence of extensive published experimental data, we pivot towards a framework of predictive chemistry, grounded in established theory and validated by outlining rigorous, field-proven experimental protocols for empirical determination. This document is structured to serve as both a predictive reference and a practical laboratory guide for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Overview
A molecule's behavior is intrinsically linked to its structure. Understanding its composition, connectivity, and the interplay of its functional groups is the first step in predicting its properties.
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IUPAC Name: 4-Methyl-1-(propan-2-yloxy)pentan-3-one
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Molecular Formula: C₉H₁₈O₂
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Molecular Weight: 158.24 g/mol
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Key Functional Groups: Ketone (carbonyl group), Ether (C-O-C linkage)
The presence of the polar carbonyl group is expected to be the primary driver of the molecule's dipole moment and its participation in dipole-dipole interactions. The ether linkage contributes to its polarity and potential as a hydrogen bond acceptor. Conversely, the nine-carbon aliphatic backbone constitutes a significant nonpolar domain, which will heavily influence its solubility and lipophilicity.
Table 1: Summary of Predicted and Determinable Physicochemical Properties
| Property | Predicted Value / Range | Key Influencing Factors | Recommended Experimental Protocol |
| Boiling Point | 180 - 200 °C (at atm. pressure) | Molecular Weight, Dipole-Dipole Interactions | Siwoloboff's Method |
| Density | ~0.88 - 0.92 g/cm³ at 20°C | Atomic Composition, Molecular Packing | Pycnometry or Vibrating Tube Densitometry |
| Water Solubility | Sparingly Soluble | Balance between polar head and nonpolar tail | Quantitative NMR or Shake-Flask Method |
| Solubility Profile | Soluble in most organic solvents | "Like Dissolves Like" Principle | Systematic Solvent Polarity Screening |
| Refractive Index | ~1.41 - 1.43 at 20°C | Electron Density, Molecular Structure | Abbe Refractometry |
Theoretical Physicochemical Profile
This section delves into the predicted properties based on chemical principles and comparison with analogous structures.
Boiling Point
The boiling point of a substance is a direct measure of the strength of its intermolecular forces. For 4-Methyl-1-(propan-2-yloxy)pentan-3-one, these forces are primarily:
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Van der Waals Dispersion Forces: Present in all molecules, their strength increases with molecular size and surface area. With a molecular weight of 158.24 g/mol , these forces are significant.
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Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong permanent dipole, leading to electrostatic attractions between molecules. This elevates the boiling point significantly compared to a nonpolar alkane of similar mass (e.g., decane, b.p. ~174 °C)[1].
Crucially, the molecule lacks a hydrogen atom directly bonded to an oxygen atom, meaning it cannot act as a hydrogen bond donor to itself. This is a critical distinction from an alcohol of similar size, which would have a considerably higher boiling point due to hydrogen bonding[1]. The boiling point will therefore be intermediate between that of analogous alkanes and alcohols.
Density
The density of liquid organic compounds is a function of atomic mass and how efficiently the molecules pack together. Methods for estimating liquid density, such as the group contribution method proposed by Girolami, rely on summing atomic contributions and applying corrections for structural features[2][3]. Given its composition of carbon, hydrogen, and oxygen, and the absence of heavier atoms or complex ring structures, its density is predicted to be less than that of water (1.0 g/cm³).
Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.
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In Water: The molecule is amphipathic, possessing a polar "head" (the ketone and ether groups) and a large, nonpolar hydrocarbon "tail." The polar groups can act as hydrogen bond acceptors, engaging with water molecules. However, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nine-carbon nonpolar chain is substantial. Therefore, the molecule is expected to be sparingly soluble or slightly soluble in water.
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In Organic Solvents: The molecule is expected to be readily soluble in a wide range of organic solvents. This includes polar aprotic solvents (like acetone, which is structurally similar), polar protic solvents (like ethanol, where it can accept hydrogen bonds), and nonpolar solvents (like hexane, due to its significant aliphatic character).
Experimental Determination Protocols
Theoretical predictions require empirical validation. The following section provides detailed, step-by-step methodologies for determining the core physicochemical properties of 4-Methyl-1-(propan-2-yloxy)pentan-3-one.
Boiling Point Determination (Siwoloboff’s Method)
This micro-method is ideal when only a small quantity of the substance is available, a common scenario in research and development. The principle relies on matching the vapor pressure of the liquid with the external pressure[4][5].
Methodology:
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Preparation: Attach a small test tube containing 0.5 mL of the sample to a thermometer using a rubber ring. The base of the test tube should be aligned with the thermometer bulb.
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Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample.
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Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a silicone oil bath). The rubber ring must remain above the oil level[4].
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Observation: Begin heating the bath slowly (1-2 °C per minute) while stirring. Observe the capillary tube. A fine stream of bubbles will emerge as the trapped air expands and is replaced by the substance's vapor.
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Equilibrium Point: Turn off the heat when a rapid, continuous stream of bubbles is observed.
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Measurement: Allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
Diagram: Experimental Setup for Siwoloboff's Boiling Point Determination
Caption: Siwoloboff's method for micro boiling point determination.
Solubility Profiling Workflow
A systematic approach is essential for accurately characterizing a compound's solubility. This workflow classifies the compound based on its behavior in a series of solvents[6][7][8].
Methodology:
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Initial Test: In a small test tube, add ~20-30 mg of the sample. Add 1 mL of the solvent to be tested.
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Mixing: Agitate the mixture vigorously for 60 seconds.
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Observation: Observe if the sample has completely dissolved. If a clear, homogenous solution forms, the compound is classified as "soluble." If any solid or a second liquid phase remains, it is "insoluble."
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Systematic Screening: Perform the test sequentially as outlined in the flowchart below. A positive result in an acidic or basic solution implies an acid-base reaction forming a soluble salt. For 4-Methyl-1-(propan-2-yloxy)pentan-3-one, no reaction is expected with dilute acid or base.
Diagram: Systematic Solubility Testing Workflow
Caption: Flowchart for systematic solubility classification.
Spectroscopic and Analytical Confirmation
Beyond physical properties, confirming the molecular structure is paramount. The following spectroscopic techniques provide a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR):
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Prediction (in CDCl₃, 300 MHz):
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~4.0-3.5 ppm (septet, 1H): The methine (CH) proton of the isopropyl ether group, split by the six adjacent methyl protons.
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~3.4 ppm (triplet, 2H): The methylene (CH₂) protons adjacent to the ether oxygen.
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~2.7 ppm (triplet, 2H): The methylene (CH₂) protons adjacent to the carbonyl group.
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~2.2 ppm (multiplet, 1H): The methine (CH) proton at position 4.
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~1.2 ppm (doublet, 6H): The two equivalent methyl (CH₃) groups of the isopropyl ether.
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~0.9 ppm (doublet, 6H): The two equivalent methyl (CH₃) groups attached to the main chain at position 4.
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Causality: The chemical shift (ppm) is determined by the local electronic environment. Protons closer to electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield). The splitting pattern (multiplicity) is dictated by the number of neighboring protons via the n+1 rule.
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¹³C NMR (Carbon NMR):
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Prediction (in CDCl₃, 75 MHz):
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~210 ppm: The carbonyl carbon of the ketone.
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~70-75 ppm: The methine carbon of the isopropyl group and the methylene carbon attached to the ether oxygen.
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~40-50 ppm: The methylene carbon adjacent to the carbonyl and the methine carbon at position 4.
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~20-25 ppm: The four methyl carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.
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Key Predicted Absorptions:
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~1715 cm⁻¹ (Strong, Sharp): This is the hallmark C=O (carbonyl) stretch of an aliphatic ketone. Its intensity is a key diagnostic feature.
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~1100 cm⁻¹ (Strong): A characteristic C-O-C (ether) asymmetric stretch.
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2950-2850 cm⁻¹ (Medium-Strong): C-H stretching vibrations from the molecule's alkyl groups.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.
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Expected Observations (Electron Impact, EI):
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Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the intact molecule.
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Key Fragments: Alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) is a common fragmentation pathway for ketones. We would anticipate fragments corresponding to the loss of alkyl groups, such as the isobutyl group (m/z = 101) or the isopropoxyethyl group (m/z = 57).
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Methyl-1-(propan-2-yloxy)pentan-3-one is not available, prudent laboratory practice dictates handling it with the precautions appropriate for aliphatic ketones and ethers.[9][10][11][12]
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Hazards:
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Flammability: Assumed to be a flammable or combustible liquid. Keep away from open flames, sparks, and other ignition sources.
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Irritation: May cause eye, skin, and respiratory tract irritation upon contact or inhalation[11].
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Inhalation: High vapor concentrations may cause drowsiness or dizziness.
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Recommended Handling Procedures:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.
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Ground all equipment when transferring large quantities to prevent static discharge[12].
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Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
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Conclusion
4-Methyl-1-(propan-2-yloxy)pentan-3-one is a molecule whose physicochemical properties can be reliably predicted from its constituent functional groups and overall structure. It is expected to be a relatively high-boiling liquid, less dense than water, with limited aqueous solubility but broad solubility in organic solvents. This guide has not only provided these theoretical insights but has also laid out a clear, actionable framework for their empirical validation through standard, robust laboratory protocols. By bridging predictive theory with practical methodology, this document equips researchers and developers with the foundational knowledge required to confidently handle, characterize, and utilize this compound in their scientific endeavors.
References
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Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Retrieved from [Link]
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Topping, D. O., et al. (2013). Critical Assessment of Liquid Density Estimation Methods for Multifunctional Organic Compounds and Their Use in Atmospheric Science. The Journal of Physical Chemistry A, 117(28), 5961–5973. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental boiling points for a mixed set of aldehydes and ketones. Retrieved from [Link]
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Gomez, E. D., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2821–2827. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]
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Unknown. (n.d.). 1730190760.docx. Retrieved from [Link]
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Girolami, G. S. (1994). A Simple “Back of the Envelope” Method for Estimating the Densities and Molar Volumes of Liquid Organic Compounds. Journal of Chemical Education, 71(11), 962. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Methylpentan-2-one. Retrieved from [Link]
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Unknown. (n.d.). Density of liquids. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]
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JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]
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